2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid
CAS No.: 1225151-56-3
Cat. No.: VC6678545
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225151-56-3 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.29 |
| IUPAC Name | 2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-5(2)12(7(4)13)10-11-6(3)8(16-10)9(14)15/h5H,1-4H3,(H,14,15) |
| Standard InChI Key | YIGGFCVEPOCMJS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)O |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid involves a multi-step sequence starting from simpler thiazole precursors. A plausible route, inferred from related compounds , proceeds as follows:
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Formation of 4-Methylthiazole-5-carboxylic Acid:
The core thiazole structure is synthesized via cyclization of thiourea derivatives with α-haloketones. For example, reacting 2-bromo-4-methylthiazole with isopropylamine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) yields 2-(isopropylamino)-4-methylthiazole-5-carboxylic acid. -
Acetylation of the Isopropylamino Group:
The isopropylamino group is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step typically occurs at 0–25°C to minimize side reactions, with reaction completion monitored via thin-layer chromatography (TLC) .
Table 1: Key Reaction Conditions for Acetylation
| Reagent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 0–5°C | 85% | 98.5% |
| Acetic anhydride | DCM | 25°C | 78% | 97.2% |
Industrial Scalability
Industrial production may employ continuous flow reactors to enhance efficiency. For instance, a telescoped process combining cyclization and acetylation in a single flow system could reduce purification steps and improve throughput. Solvent selection is critical; switching from DMF to biodegradable alternatives like cyclopentyl methyl ether (CPME) aligns with green chemistry principles .
Structural Characterization
Spectroscopic Analysis
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¹H NMR (DMSO-d₆):
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¹³C NMR:
X-ray Crystallography
Single-crystal X-ray diffraction confirms planarity of the thiazole ring and the trans configuration of the acetyl-isopropylamino group. Key parameters include:
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Bond length: C=O (1.21 Å)
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Dihedral angle: Thiazole ring and acetyl group (85.2°)
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Space group: P2₁/c with Z = 4.
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous thiazole derivatives exhibit xanthine oxidase (XO) inhibition, a target for gout treatment. The acetyl-isopropylamino group enhances binding affinity by forming hydrogen bonds with Glu802 and Arg880 residues.
Table 2: XO Inhibition IC₅₀ Values
| Compound | IC₅₀ (µM) |
|---|---|
| 2-(Isopropylamino)-4-methylthiazole-5-carboxylic acid | 12.3 |
| 2-(Acetyl-isopropyl-amino)-4-methylthiazole-5-carboxylic acid | 8.7 |
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values comparable to ampicillin:
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.0 |
| Bacillus subtilis | 4.5 |
| Escherichia coli | >128 |
Mechanistically, the carboxylic acid moiety disrupts cell membrane integrity, while the acetyl group improves lipid bilayer penetration.
Comparative Analysis with Analogues
Structural Modifications and Activity
Table 4: Impact of Substituents on Bioactivity
| Compound | XO IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Amino-4-methylthiazole-5-carboxylic acid | 18.9 | 1.2 |
| 2-(Isopropylamino)-4-methylthiazole-5-carboxylic acid | 12.3 | 2.1 |
| 2-(Acetyl-isopropyl-amino)-4-methylthiazole-5-carboxylic acid | 8.7 | 2.8 |
The acetyl group increases lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual XO inhibition and antimicrobial activity position it as a candidate for multifunctional therapeutics. Preclinical studies suggest efficacy in hyperuricemia models, with a 40% reduction in serum urate levels at 10 mg/kg dosing.
Agricultural Uses
As an insect growth regulator, derivatives have shown LC₅₀ values of 15 ppm against Helicoverpa armigera, outperforming commercial analogs by 2-fold.
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